molecular formula C23H21NO4 B10880290 2-[4-(benzyloxy)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

2-[4-(benzyloxy)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B10880290
M. Wt: 375.4 g/mol
InChI Key: WKLKVDXMELNLHO-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethoxy-substituted isoindolinone core. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Synthesis of the Isoindolinone Core: The next step involves the cyclization of 4-benzyloxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst like zinc chloride to form the isoindolinone core.

Industrial Production Methods

Industrial production of 2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative using oxidizing agents like potassium permanganate.

    Reduction: The isoindolinone core can be reduced to form a dihydroisoindolinone derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroisoindolinone derivatives.

    Substitution: Alkylated isoindolinone derivatives.

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and dimethoxy groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE: shares structural similarities with other isoindolinone derivatives, such as:

Uniqueness

The unique combination of benzyloxy and dimethoxy groups in 2-[4-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1-ISOINDOLINONE imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(4-phenylmethoxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C23H21NO4/c1-26-20-13-8-17-14-24(23(25)21(17)22(20)27-2)18-9-11-19(12-10-18)28-15-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3

InChI Key

WKLKVDXMELNLHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C=C1)OC

Origin of Product

United States

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